molecular formula C11H14N2O B2602643 3-Amino-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1247538-59-5

3-Amino-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No. B2602643
CAS RN: 1247538-59-5
M. Wt: 190.246
InChI Key: OYVFLQGUKMSDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-1-(3-methylphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 117985-97-4 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-(methyl(phenyl)amino)pyrrolidin-2-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 190.24 . Unfortunately, specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis in Medicinal Chemistry

3-Amino-1-(3-methylphenyl)pyrrolidin-2-one and its derivatives play a significant role in the synthesis of various medicinal compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance, is synthesized from related compounds. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting the compound's role in creating efficient and practical synthetic routes for pharmaceuticals (Fleck, McWhorter, DeKam, & Pearlman, 2003).

In Pharmaceutical Synthesis

The versatility of pyrrolidin-2-ones in pharmaceutical synthesis is evident in the development of new medicinal molecules. Their structure is crucial in the synthesis of biologically active molecules and natural products. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones enhances the synthesis of new medicinal compounds with improved biological activity (Rubtsova et al., 2020).

Role in Organic Synthesis

3-Pyrrolin-2-ones are valuable starting materials in organic synthesis. Their ability to react as acceptors in conjugate addition reactions expands their utility in creating biologically active natural products and potential precursors for pharmaceuticals like nootropics (Alves, 2007).

Catalysis and Stereochemistry

The compound and its derivatives have applications in catalysis and structural chemistry. For example, the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine and their Palladium(II) complexes are important for asymmetric Grignard cross-coupling reactions, demonstrating their role in stereochemistry and catalysis (Nagel & Nedden, 1997).

Role in Antioxidant Activity

Pyrrolidine-2,4-diones, analogues of this compound, are found in dipeptide analogues and show potential in antioxidant activity. Their structure aids in adopting linear, extended conformations, which may be significant in understanding molecular interactions and reactivity (Hosseini, Kringelum, Murray, & Tønder, 2006).

properties

IUPAC Name

3-amino-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFLQGUKMSDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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